molecular formula C20H17ClN2O4 B5843768 Ethyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate

Ethyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate

Cat. No.: B5843768
M. Wt: 384.8 g/mol
InChI Key: AESRNHRINLCZHF-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methylisoxazole ring, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring. This can be achieved by reacting ethyl acetoacetate with hydroxylamine hydrochloride to form 3-methyl-4-isoxazol-5-one . . Finally, the benzoate ester is formed by esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((1H-indol-3-yl) diazenyl) benzoate
  • Ethyl 4-((1-methyl-1H-indol-3-yl) diazenyl) benzoate
  • 1-(4-methoxyphenyl)-2-(3-methyl-1H-indol-2-yl)diazene

Uniqueness

Ethyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-3-26-20(25)13-8-10-14(11-9-13)22-19(24)17-12(2)27-23-18(17)15-6-4-5-7-16(15)21/h4-11H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESRNHRINLCZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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